PF-4878691
Beschreibung
Significance of Pattern Recognition Receptors in Innate Immunity
Pattern Recognition Receptors (PRRs) are germline-encoded host sensors that detect molecules characteristic of pathogens, known as pathogen-associated molecular patterns (PAMPs), and molecules released during cell damage or death, termed damage-associated molecular patterns (DAMPs). wikipedia.orgimmunology.orgthermofisher.com PRRs are primarily expressed by cells of the innate immune system, including dendritic cells, macrophages, monocytes, and neutrophils, as well as by epithelial cells. wikipedia.orgimmunology.org Their recognition of PAMPs and DAMPs triggers signaling pathways that initiate immune responses, including the release of inflammatory cytokines and the initiation of antigen-specific adaptive immunity. wikipedia.orgimmunology.orgfrontiersin.org This system evolved before adaptive immunity and is crucial for mounting an effective defense against microbial infections. wikipedia.orgthermofisher.com
Overview of Toll-like Receptors and Their Ligands
Toll-like receptors (TLRs) constitute a major family of PRRs. immunology.orgcore.ac.ukmdpi.com In humans, there are 10 known functional TLRs (TLR1-TLR10), each recognizing a diverse array of conserved molecular structures. thermofisher.comcore.ac.ukmdpi.com TLRs are transmembrane proteins with an N-terminal ligand recognition domain containing leucine-rich repeats, a single transmembrane helix, and a cytoplasmic Toll/IL-1 receptor (TIR) signaling domain. core.ac.ukpnas.orgacs.org Based on their localization, TLRs are classified into two groups: cell-surface TLRs (TLR1, TLR2, TLR4, TLR5, TLR6, and TLR10), which primarily recognize microbial membrane components, and intracellular TLRs (TLR3, TLR7, TLR8, and TLR9), located in endosomal compartments, which mainly detect microbial nucleic acids. thermofisher.commdpi.comoup.comwikipedia.orgacs.org
TLRs recognize a wide range of ligands, including bacterial carbohydrates (e.g., lipopolysaccharide recognized by TLR4), bacterial peptides (e.g., flagellin (B1172586) recognized by TLR5), and nucleic acids (e.g., viral RNA recognized by TLR3, TLR7, and TLR8, and CpG DNA recognized by TLR9). wikipedia.orgimmunology.orgthermofisher.comcore.ac.ukwikipedia.orgfrontiersin.org Upon ligand binding, TLRs typically form dimers, bringing their cytoplasmic domains into proximity and initiating downstream signaling cascades, predominantly through the myeloid differentiation primary response gene 88 (MyD88) pathway (for most TLRs, including TLR7 and TLR8) or the TIR domain-containing adaptor protein inducing interferon-β (TRIF) pathway (for TLR3 and partially TLR4). oup.comwikipedia.orgacs.orgtandfonline.comnih.gov These pathways lead to the activation of transcription factors such as NF-κB and IRFs, resulting in the production of pro-inflammatory cytokines and type I interferons (IFNs). acs.orgoup.comnih.govmdpi.com
Here is a summary of selected human TLRs and their ligands:
| TLR | Localization | Recognized Ligands | Signaling Pathway(s) |
| TLR1 | Cell Surface | Tri-acylated lipopeptides | MyD88 |
| TLR2 | Cell Surface | Lipopeptides, Peptidoglycans, Lipoteichoic Acids | MyD88 |
| TLR3 | Endosome | Double-stranded RNA (dsRNA) | TRIF |
| TLR4 | Cell Surface | Lipopolysaccharide (LPS) | MyD88, TRIF |
| TLR5 | Cell Surface | Flagellin | MyD88 |
| TLR6 | Cell Surface | Di-acylated lipopeptides | MyD8D |
| TLR7 | Endosome | Single-stranded RNA (ssRNA), Imidazoquinolines | MyD88 |
| TLR8 | Endosome | Single-stranded RNA (ssRNA), Imidazoquinolines | MyD88 |
| TLR9 | Endosome | Unmethylated CpG DNA | MyD88 |
| TLR10 | Cell Surface | Unknown (Immunomodulatory role suggested) | Unknown |
Role of TLR7 in Antiviral and Antitumor Immune Responses
TLR7 is an intracellular receptor predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells. acs.orgoup.comtandfonline.com It plays a critical role in the immune response against single-stranded RNA (ssRNA) viruses, recognizing viral RNA sequences rich in guanosine (B1672433) and uridine. acs.orgoup.comnih.gov Activation of TLR7 triggers a MyD88-dependent signaling cascade that leads to the induction of type I interferons, particularly IFN-α, and pro-inflammatory cytokines. acs.orgoup.comnih.goversnet.org Type I IFNs are crucial for inhibiting viral replication and activating other immune cells. oup.commdpi.com
Beyond antiviral immunity, TLR7 activation also contributes to antitumor responses. TLR7 agonists can stimulate innate immune cells, leading to the activation of both humoral and cellular immunity. frontiersin.org This includes promoting the maturation of dendritic cells, enhancing the expression of co-stimulatory molecules, and inducing the production of cytokines like IFN-α and IL-12, which are important for priming T cell responses against tumor-associated antigens. frontiersin.orgnih.govmedchemexpress.com Studies have shown that TLR7 agonism can lead to the infiltration of activated CD8+ T cells in tumors and contribute to the suppression of tumor growth and metastasis in preclinical models. nih.govcaymanchem.comjci.orgaai.org
Contextualizing Synthetic TLR7 Agonists in Therapeutic Development
The potent immune-stimulatory effects of TLR7 have made it an attractive target for therapeutic intervention, particularly in the fields of infectious diseases and oncology. Synthetic small molecule agonists of TLR7, such as imidazoquinolines, have been developed to harness this immune activation for therapeutic benefit. frontiersin.orgnih.govnih.gov These synthetic agonists can mimic the effects of natural TLR7 ligands, triggering the downstream signaling pathways and inducing the production of key cytokines. acs.orgsmolecule.comevitachem.com
PF-4878691, also known by the synonyms 3M-852A and 852A, is a synthetic small molecule that acts as a selective agonist of TLR7. medchemexpress.comcaymanchem.comsmolecule.commedkoo.comtargetmol.com Its chemical name is N-[4-(4-amino-2-ethyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-methanesulfonamide. caymanchem.comsmolecule.commedkoo.com this compound was developed with the aim of dissociating its antiviral activities from potential inflammatory activities. targetmol.comnih.gov Research into this compound and other synthetic TLR7 agonists is focused on exploring their potential as immunomodulatory agents for the treatment of various conditions, including viral infections like Hepatitis C (HCV) and various types of cancer. tandfonline.commedchemexpress.comsmolecule.commedkoo.comnih.gov These compounds are being investigated both as monotherapies and in combination with other therapeutic modalities, such as checkpoint inhibitors or vaccines, to enhance antitumor immunity. tandfonline.comnih.govjci.orgaai.org
Detailed research findings on this compound have explored its mechanism of action and its effects in preclinical and early clinical studies. This compound has been shown to selectively induce NF-κB signaling in cells expressing human TLR7 but not TLR8 or TLR9 at specific concentrations. caymanchem.com It also induces IFN-α production in plasmacytoid dendritic cells. caymanchem.com Preclinical studies with this compound in murine models demonstrated its ability to induce pharmacology, including dose and time-dependent lymphopenia and increased levels of 2',5'-oligoadenylate synthetase (2',5'-OAS), a marker of IFN induction. medchemexpress.comnih.gov It also significantly increased TLR7 receptor RNA levels. medchemexpress.com In a murine melanoma model, this compound delayed the onset of lung metastasis. caymanchem.com
Early clinical investigations, such as a proof-of-mechanism study in healthy volunteers, showed that this compound induced biomarkers of immune and interferon responses in a dose-dependent manner. nih.govnih.gov A notable finding was the induction of TLR7 expression in vivo following this compound administration, suggesting a potential for amplified responses. nih.govbmj.com While TLR7 stimulation with this compound demonstrated a pharmacologic response commensurate with predicted antiviral efficacy, these doses were associated with adverse events, highlighting challenges in achieving a sufficient therapeutic window for systemic administration of this class of compounds. oup.comersnet.orgnih.gov Despite these challenges, the research on this compound contributes to the broader understanding of synthetic TLR7 agonists and their potential in immunotherapy. oup.comtandfonline.com
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[4-(4-amino-2-ethylimidazo[4,5-c]quinolin-1-yl)butyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S/c1-3-14-21-15-16(12-8-4-5-9-13(12)20-17(15)18)22(14)11-7-6-10-19-25(2,23)24/h4-5,8-9,19H,3,6-7,10-11H2,1-2H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOQZEXYFLXNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CCCCNS(=O)(=O)C)C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201416 | |
| Record name | CPG-52852 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532959-63-0 | |
| Record name | CPG-52852 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0532959630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CPG-52852 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12476 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CPG-52852 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CPG-52852 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PJC3KPK6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action of Pf 4878691
Direct Agonistic Activity on Toll-like Receptor 7
PF-4878691 exerts its effects through direct agonistic activity on Toll-like receptor 7 medkoo.commedchemexpress.comnih.govevitachem.com. TLR7 is an intracellular receptor primarily located within the endosomal compartments of immune cells oup.comersnet.org. It is known to recognize single-stranded RNA (ssRNA) derived from viruses, as well as synthetic small-molecule agonists like this compound oup.comnih.govd-nb.info. The binding of this compound to TLR7 triggers conformational changes in the receptor, initiating downstream signaling events evitachem.com. Research has also indicated that this compound can induce the expression of TLR7 in vivo, potentially leading to an amplified immune response nih.govpatsnap.com.
Intracellular Signaling Pathways Mediated by TLR7 Activation
Activation of TLR7 by agonists such as this compound initiates a cascade of intracellular signaling pathways evitachem.com. A central component of the TLR7 signaling pathway is its dependence on the adapter molecule myeloid differentiation primary response gene 88 (MyD88) smolecule.comoup.comnih.govd-nb.infopnas.org.
MyD88-Dependent Signaling Cascade
Upon activation, TLR7 recruits the adapter protein MyD88 via its Toll/IL-1R (TIR) domain oup.com. This recruitment is a critical step in the MyD88-dependent signaling cascade. The pathway involves the formation of a complex that includes TNF-receptor-associated factor 6 (TRAF6) and IL-1-receptor-associated kinases (IRAKs), specifically IRAK1 and IRAK4 nih.gov. MyD88 serves as a crucial adapter molecule that transmits signals downstream of TLRs, ultimately leading to the activation of various transcription factors pnas.orgfrontiersin.orgfrontiersin.org.
Activation of NF-κB Signaling
A significant outcome of the MyD88-dependent signaling cascade initiated by TLR7 activation is the activation of nuclear factor-kappa B (NF-κB) oup.comnih.govd-nb.infofrontiersin.orgfrontiersin.org. NF-κB is a key transcription factor that plays a central role in regulating the expression of numerous genes involved in immune and inflammatory responses ersnet.orgd-nb.infopnas.orgfrontiersin.orgfrontiersin.org. Activation of NF-κB following TLR7 stimulation contributes to the production of pro-inflammatory cytokines smolecule.comnih.govfrontiersin.org.
Induction of Interferon Regulatory Factors (IRF3 and IRF7)
Activation of intracellular TLRs, including TLR7, leads to the induction and activation of interferon regulatory factors (IRFs) frontiersin.org. Specifically, TLR7 signaling is known to primarily activate Interferon Regulatory Factor 7 (IRF7) nih.govd-nb.info. IRF7, like NF-κB, is a transcription factor d-nb.info. Upon activation, IRF7, along with IRF3, can translocate to the nucleus and bind to the promoter regions of genes encoding type I and type III interferons d-nb.info. This leads to the robust production of type I interferons, such as interferon-alpha (IFN-α), which are critical for antiviral immunity medchemexpress.comsmolecule.comersnet.orgnih.govd-nb.infofrontiersin.orgaai.org. While TLR7 signaling predominantly involves IRF7, IRF3 also plays a role in MyD88-mediated signaling pathways, and both contribute to the induction of type I IFNs d-nb.infofrontiersin.org.
Cellular Targets and Downstream Immunological Effects
This compound stimulates various immune cells, leading to a range of downstream immunological effects smolecule.com. The activation of TLR7 on these cells results in enhanced cytokine release and the induction of an innate immune response medchemexpress.comsmolecule.com. The downstream effects of TLR7 activation by this compound include the expression of type I IFNs, pro-inflammatory cytokines, and co-stimulatory molecules nih.gov.
Plasmacytoid Dendritic Cell Activation and Maturation
Plasmacytoid dendritic cells (pDCs) are particularly sensitive and crucial cellular targets of TLR7 agonists like this compound medchemexpress.comsmolecule.comevitachem.comnih.govd-nb.infonih.gov. pDCs selectively express high levels of TLR7 nih.gov. Activation of TLR7 within pDCs is a primary trigger for the synthesis and release of large amounts of type I interferons, particularly IFN-α smolecule.comnih.govnih.gov. This compound effectively activates plasmacytoid dendritic cells medchemexpress.comsmolecule.comevitachem.com. This activation involves the induction of a complex transcription network within pDCs that is responsible for initiating innate antiviral immune responses medchemexpress.com. Beyond cytokine production, TLR7 signaling in pDCs is central to bridging innate and adaptive immunity, facilitating the generation of antigen-specific immune responses nih.govd-nb.info. Studies have shown that this compound can also increase the co-stimulatory capacity and enhance the survival of plasmacytoid dendritic cells medchemexpress.com.
Induction of Type I Interferons (IFN-α/β)
A significant consequence of TLR7 activation by this compound is the potent induction of type I interferons, primarily Interferon-alpha (IFN-α) and Interferon-beta (IFN-β) uni-freiburg.demdpi.comresearchgate.net. Plasmacytoid dendritic cells (pDCs) are recognized as the primary producers of large amounts of type I IFNs in response to TLR7 ligation idrblab.netresearchgate.net. These interferons are critical components of the innate antiviral response, establishing an antiviral state in surrounding cells and modulating both innate and adaptive immunity ucytech.comnih.govuniprot.org. Studies have shown that this compound induces biomarkers of the immune and interferon responses in a dose-dependent and dose-frequency-related manner mdpi.com.
Production of Pro-inflammatory Cytokines and Chemokines
Beyond type I IFNs, this compound-mediated TLR7 activation also leads to the production of a range of pro-inflammatory cytokines and chemokines ucytech.comuni-freiburg.demdpi.comresearchgate.net. This production is crucial for shaping the subsequent immune response and recruiting immune cells to the site of infection or inflammation.
Several interleukins are also produced following this compound-induced TLR7 activation. These include Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8/CXCL8), and Interleukin-12p70 (IL-12p70) ucytech.comresearchgate.net.
IL-1 is a central mediator of inflammation and immunity thermofisher.combohrium.comwikipedia.org.
IL-6 is a pleiotropic cytokine involved in modulating immune responses, inflammation, and hematopoiesis nih.govciteab.comchemrxiv.orgguidetopharmacology.org.
IL-8 is a chemokine that primarily attracts neutrophils to the site of inflammation nih.govchemotactics.comelifesciences.org.
IL-12p70 is a heterodimeric cytokine composed of p35 and p40 subunits and is critical for inducing the differentiation of naive CD4+ T cells into T helper 1 (Th1) cells, which are important for cell-mediated immunity ucytech.comuniprot.org.
Activation of conventional dendritic cells (cDCs) via TLR7/8 ligation, which can be influenced by this compound, is known to result in the secretion of IL-12, TNF-α, and IL-6 researchgate.net.
Interferon Gamma-Induced Protein 10 (IP-10), also known as CXCL10, is a chemokine induced by interferons, particularly IFN-γ mdpi.comciteab.com. While primarily induced by IFN-γ, its production can be indirectly stimulated by this compound through the induction of type I IFNs and other pro-inflammatory cytokines that may subsequently lead to IFN-γ production or directly influence CXCL10 expression. CXCL10 is a chemoattractant for various immune cells, including monocytes, T cells, NK cells, and dendritic cells, playing a role in their migration to inflammatory sites mdpi.comciteab.com.
Interleukins (e.g., IL-1, IL-6, IL-8, IL-12p70)
Upregulation of Interferon-Stimulated Genes (e.g., OAS-1, ISG-15)
Activation of the type I interferon pathway by this compound leads to the upregulation of numerous interferon-stimulated genes (ISGs). These genes encode proteins that mediate various antiviral and immunomodulatory functions. Examples of ISGs include 2',5'-oligoadenylate synthetase (OAS) and Interferon-stimulated gene 15 (ISG15) mdpi.com.
OAS proteins are enzymes that, upon binding to double-stranded RNA, synthesize 2',5'-oligoadenylates, which activate RNase L to degrade viral and cellular RNA, thereby inhibiting viral replication mdpi.com. This compound has been shown to induce dose and time-dependent increases in 2',5'-oligoadenylate synthetase (2',5'-OAS) levels nih.gov. In a study in healthy volunteers, this compound induced increases in OAS levels idrblab.net.
ISG15 is a ubiquitin-like protein that can be conjugated to target proteins (ISGylation) or act in its free form to regulate immune responses and exert antiviral activity against a range of viruses.
Enhancement of Co-stimulatory Molecule Expression on Immune Cells
This compound has been shown to increase the co-stimulatory capacity of plasmacytoid dendritic cells nih.gov. Co-stimulatory molecules are essential cell surface proteins on antigen-presenting cells (APCs), such as dendritic cells, that provide secondary signals required for the efficient activation and function of T lymphocytes researchgate.net. Examples of co-stimulatory molecules include CD80 and CD86, which are upregulated on conventional dendritic cells upon TLR7/8 ligation researchgate.net. The enhanced expression of these molecules by immune cells, driven by this compound, facilitates the activation and differentiation of T cells, thereby linking the innate and adaptive immune responses.
Preclinical Investigations of Pf 4878691
In Vitro Studies on Immune Cell Activation
PF-4878691's mechanism of action as a TLR7 agonist involves the activation of immune cells that express this receptor. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells in humans, with some expression also found in monocytes and macrophages. pnas.orgnih.gov
Direct Activation of Plasmacytoid Dendritic Cells
Studies have shown that this compound directly activates plasmacytoid dendritic cells (pDCs). caymanchem.commedchemexpress.comnih.govevitachem.com Activation of pDCs by TLR7 agonists like this compound leads to the production of type I interferons (IFNs), particularly IFN-α. caymanchem.commedchemexpress.compnas.orgnih.gov This activation occurs through the TLR7-MyD88-dependent signaling pathway. evitachem.com this compound has been shown to induce IFN-α production in pDC-enriched human peripheral blood mononuclear cells (PBMCs) but not in pDC-depleted PBMCs, highlighting the central role of pDCs in this response. caymanchem.com At a concentration of 10 µM for 4 hours, this compound induced a complex transcription network in pDCs, associated with activating these cells for innate antiviral immune responses. medchemexpress.com
Gene Expression Profiling in Stimulated Immune Cells
Stimulation of immune cells with this compound results in characteristic changes in gene expression, particularly the induction of interferon-stimulated genes (ISGs). nih.govnih.govbmj.com In human PBMCs, this compound induced a profile of gene expression typical for TLR7 agonism, including the activation of interferon and interferon-response genes. nih.gov Studies using microarray analysis in human PBMCs stimulated with TLR7 agonists like this compound have shown significant increases in mRNA levels for various genes, including Ifnα and Ifnβ, as well as IFN-regulated genes such as Cxcl10, Ifit2, and Oas. nih.gov
Evaluation of Cytokine and Chemokine Secretion Profiles
Activation of immune cells by this compound leads to the secretion of a range of cytokines and chemokines. A key outcome of TLR7 activation, especially in pDCs, is the production of type I IFNs, which are crucial for antiviral immunity. caymanchem.compnas.orgnih.gov Beyond type I IFNs, TLR7 agonists can also induce the production of other cytokines and chemokines from various immune cell types, including monocytes and macrophages. nih.govsci-hub.se These can include pro-inflammatory cytokines and chemokines such as IL-6, TNF-α, IL-12, IL-10, and IP-10 (CXCL10). patsnap.compnas.orgnih.govnih.govresearchgate.net The specific profile of secreted molecules can depend on the cell type and the specific TLR7 agonist. While TLR7-specific agonists are more effective at inducing type I IFN and IFN-regulated chemokines, TLR8-specific agonists tend to be more effective at inducing pro-inflammatory cytokines like TNF-α and IL-12. unipd.it this compound, as a TLR7 agonist, is associated with the induction of IFN-α and IFN-regulated chemokines. caymanchem.comunipd.it
Interactive Table 1: Summary of In Vitro Immune Cell Activation by this compound
| Cell Type Stimulated | Key Response Observed | Specific Molecules Induced (Examples) | Reference(s) |
| Plasmacytoid Dendritic Cells (pDCs) | Activation, Type I IFN Production | IFN-α | caymanchem.commedchemexpress.comnih.govevitachem.com |
| Human PBMCs | Gene Expression Changes, Cytokine/Chemokine Secretion | IFN-α, IFN-β, CXCL10, IFIT2, OAS, IL-6, TNF-α, IL-10, IL-12 | pnas.orgnih.govnih.govresearchgate.net |
In Vitro Antiviral Efficacy Assessment
This compound has been investigated for its direct and indirect antiviral activities, particularly in the context of Hepatitis C Virus (HCV) infection, given that TLR7 plays a role in recognizing viral RNA. pnas.orgsci-hub.seunipd.itscholaris.ca
Activity Against Hepatitis C Virus (HCV) Replicon Systems
The antiviral efficacy of this compound has been evaluated using in vitro HCV replicon systems. These systems utilize cell lines that contain autonomously replicating HCV RNA, allowing for the assessment of compounds that interfere with viral replication. Studies have shown that this compound exhibits antiviral activity in HCV replicon assays. oup.commedchemexpress.comnih.govresearchgate.net This activity is believed to be mediated through the induction of the innate immune response pathways triggered by TLR7 activation, leading to the establishment of an antiviral state within the cells. pnas.org
Ex Vivo Antiviral Efficacy in Human Samples
Beyond in vitro replicon systems, the antiviral efficacy of this compound has also been assessed ex vivo using human samples. This involves treating human cells or tissues infected with HCV with this compound and measuring the effect on viral load or replication. Studies have demonstrated ex vivo HCV antiviral efficacy of this compound in human samples. oup.comsci-hub.senih.govresearchgate.netu-labex.com This ex vivo activity is linked to the compound's ability to stimulate the innate immune response, particularly the production of type I IFNs, which have potent antiviral effects against HCV. pnas.org
Interactive Table 2: Summary of In Vitro and Ex Vivo Antiviral Efficacy of this compound Against HCV
| Model System Used | Type of Study | Key Finding | Reference(s) |
| HCV Replicon Systems | In Vitro | Inhibition of HCV RNA replication | oup.commedchemexpress.comnih.govresearchgate.net |
| Human Samples (HCV infected) | Ex Vivo | Demonstrated antiviral efficacy against HCV | oup.comsci-hub.senih.govresearchgate.netu-labex.com |
In Vivo Efficacy and Pharmacological Response in Animal Models
Preclinical studies utilizing animal models have been instrumental in evaluating the systemic effects and immune-modulatory potential of this compound. These investigations have provided crucial data on its impact on immune activation, antitumor activity, lymphoid organ dynamics, immune cell populations, and systemic immunological biomarkers.
Murine Models of Immune Activation
Studies in murine models, specifically BALB/c and C57bl/6 J mice, have demonstrated that this compound induces a dose- and time-dependent immune activation. medchemexpress.com A notable observation in these models is the induction of lymphopenia, indicating an effect on circulating lymphocyte numbers. medchemexpress.com Furthermore, administration of this compound led to an increase in the levels of 2',5'-oligoadenylate synthetase (2',5'-OAS), an enzyme known to be induced by type I interferons, which are key downstream mediators of TLR7 activation. medchemexpress.com An increase in TLR7 receptor RNA expression was also observed in mice treated with this compound. medchemexpress.com
Antitumor Activity in Preclinical Cancer Models (e.g., Murine Melanoma)
This compound has been investigated for its potential antitumor activity in preclinical cancer models. Research indicates its utility in the study of cancer. medchemexpress.com In a B16/F10 murine melanoma model, administration of this compound demonstrated an ability to delay the onset of lung metastasis. caymanchem.com In vitro studies using human peripheral blood mononuclear cells (PBMCs) stimulated with this compound have shown that the resulting supernatants can inhibit the proliferation of certain tumor cell lines, such as Hs294T and 769-P, in a manner dependent on plasmacytoid dendritic cells (pDCs) and type I interferon (IFN-alpha). researchgate.net While not directly in vivo efficacy data in this context, this finding elucidates a potential mechanism contributing to antitumor effects observed in vivo. Systemic delivery of TLR7 agonists, including this compound, has been noted to induce exaggerated pharmacology in mouse models, suggesting a narrow therapeutic window between efficacy and safety for this class of compounds. patsnap.com
Impact on Lymphoid Organ Dynamics and Immune Cell Populations
The administration of this compound in murine models has been shown to impact immune cell populations, notably by inducing dose- and time-dependent lymphopenia. medchemexpress.com This suggests a redistribution or reduction in the number of lymphocytes in systemic circulation following TLR7 activation. TLR7 agonists are known to activate key innate immune cells, including plasmacytoid dendritic cells (pDCs) and can enhance the activation of various B cell subsets. caymanchem.comprimmunerx.comresearchgate.netsci-hub.seresearchgate.netresearchgate.net Activation of TLR7 also contributes to triggering acute inflammation and stimulating adaptive immunity through pathways such as NF-κB. sci-hub.se Studies with other TLR7 agonists in cancer models have indicated effects on immune cell populations within the tumor microenvironment and lymphoid organs, such as increasing the ratio of M1 to M2 tumor-associated macrophages and impacting T cell populations in the spleen. escholarship.org
Assessment of Immunological Biomarkers in Systemic Circulation
Assessment of immunological biomarkers in systemic circulation provides insights into the pharmacological response to this compound. In murine studies, this compound induced a dose- and time-dependent increase in the systemic levels of 2',5'-OAS. medchemexpress.com A significant increase in TLR7 receptor RNA was also observed in mice. medchemexpress.com While primarily investigated in human studies (mentioned for contextual understanding of biomarker response), this compound has been shown to induce biomarkers associated with immune and interferon responses in a dose-dependent manner. patsnap.comnih.gov The induction of TLR7 expression in vivo following this compound administration was found to lead to an amplified biomarker response. patsnap.comnih.gov Peak levels of 2',5'-OAS in mice occurred at doses that also induced lymphopenia. patsnap.com
Table 1: Summary of Key In Vivo Findings in Murine Models
| Animal Model | Observed Effect | Biomarkers Assessed |
| BALB/c and C57bl/6 J mice | Dose and time-dependent lymphopenia | Lymphocyte count |
| BALB/c and C57bl/6 J mice | Dose and time-dependent increase in 2',5'-OAS | 2',5'-OAS levels |
| BALB/c and C57bl/6 J mice | Increased TLR7 receptor RNA | TLR7 receptor RNA expression |
| B16/F10 murine melanoma model | Delayed onset of lung metastasis | Not specified in source caymanchem.com |
| Mice (general) | Cardiovascular changes | Not specified in source medchemexpress.com |
Structure-Activity Relationship (SAR) Insights for TLR7 Agonism
This compound is characterized as a selective TLR7 agonist. caymanchem.com In vitro studies using HEK293 cells expressing recombinant human TLR7 demonstrated that this compound selectively induces NF-κB signaling through TLR7 at a concentration of 1 µM, with negligible activity observed for TLR8 or TLR9. caymanchem.com This selectivity is a key aspect of its pharmacological profile.
The biological effects of imidazoquinoline (IMD) TLR7/8 agonists, a class that includes compounds structurally related to this compound, are highly dependent on their specific chemical structures. sci-hub.seresearchgate.netresearchgate.netmit.edu SAR studies in this class of compounds have explored the impact of substituents at various positions on the core structure, such as the N(1), C(2), N(3), and N(4) positions in 1H-imidazo[4,5-c]pyridines. researchgate.net These studies aim to understand how structural modifications influence the potency and selectivity of TLR7 agonism. Insights gained from the elucidation of the crystal structures of liganded TLR7 and TLR8 have further advanced the rational design of synthetic ligands with improved potency and specificity. sci-hub.se For instance, specific structural elements like the C-2 substituent in certain related compounds have been identified as essential for potent TLR7 activity. sci-hub.se The development of TLR7 agonists with defined target profiles of cytokine and chemokine induction in human PBMCs is considered important for enabling systemic administration with better tolerability. primmunerx.com
Clinical Development and Therapeutic Exploration of Pf 4878691
Early-Phase Clinical Trials in Healthy Volunteers
Early clinical development of PF-4878691 included studies in healthy individuals to assess its impact on the innate immune system and characterize its pharmacological profile. These trials aimed to establish a proof-of-mechanism and understand the relationship between exposure to the compound and the resulting immune responses.
Evaluation of Innate Immune Response Biomarkers in Humans
Studies in healthy volunteers have shown that this compound induces biomarkers associated with the innate immune response. Specifically, it has been observed to stimulate interferon (IFN) responses. nih.gov In a proof-of-mechanism study, healthy volunteers receiving this compound showed induction of biomarkers of the immune and interferon responses. nih.gov
Correlation of Immune Activation with Systemic Markers
Immune activation triggered by this compound has been correlated with changes in systemic markers. In a study, transient dose and time-dependent decreases in lymphocyte counts were observed in healthy volunteers receiving this compound. patsnap.comnih.gov Lymphopenia coincided with maximum plasma drug levels and elevated levels of IP-10. patsnap.com Type I IFNs are known to cause a decrease in blood lymphocytes and stimulate genes such as CXCL10 (IP-10). bmj.com
Observation of Dose-Dependent Immunological Effects
The immunological effects of this compound have been observed to be dose-dependent. In a study involving healthy volunteers who received different doses of this compound, the induction of immune and interferon responses occurred in a dose-dependent manner. nih.govpatsnap.comresearchgate.netnih.gov Increases in 2′,5′-oligoadenylate synthetase (OAS), a marker of pharmacology, were seen to increase with dose. nih.gov For instance, OAS increases of 8-fold or more from baseline were observed in a higher proportion of individuals at higher doses compared to lower doses. nih.gov
Here is a representation of observed dose-dependent effects on OAS levels:
| Dose (mg) | Proportion of Individuals with ≥8-fold OAS Increase |
| 3 | 3/6 nih.gov |
| 6 | 6/6 nih.gov |
| 9 | 5/6 nih.gov |
Evidence of TLR7 Receptor Expression Modulation In Vivo
A notable finding in the study of this compound in healthy volunteers was the induction of TLR7 expression in vivo in response to the compound. nih.govpatsnap.com This auto-induction of TLR7 expression was observed in the blood and lymph nodes and was suggested to lead to an amplified biomarker response. nih.govpatsnap.com Enhanced responses on repeated dosing have been reported for this compound, which may result from increased expression of TLR7. bmj.com
Clinical Trials in Infectious Diseases
Given its mechanism as a TLR7 agonist and the role of TLR7 in antiviral immunity, this compound was investigated for its potential therapeutic use in infectious diseases.
Investigation for Chronic Hepatitis C Virus Infection
This compound, as a TLR7 agonist, was investigated as a potential oral therapy for the treatment of chronic Hepatitis C virus (HCV) infection. patsnap.comnih.gov TLR7 agonists can activate cytokines, particularly IFN-α, which are important for host defense against HCV. nih.gov Much of the interferon produced comes from plasmacytoid dendritic cells. nih.gov
While this compound induced immune biomarkers and a Type 1 IFN response in a dose-dependent manner in healthy volunteers, studies and simulations indicated challenges in achieving sufficient antiviral efficacy in HCV patients without significant side effects. nih.govresearchgate.netnih.gov Modeling and simulation techniques were used to predict the efficacy and safety profile of this compound in chronic HCV patients. nih.govnih.gov Simulations suggested that significant reductions in HCV viral RNA concentrations would be expected at doses above a certain threshold, but these doses were also predicted to be associated with adverse effects like lymphopenia. nih.gov Based on these findings, the compound was considered unlikely to meet proof-of-concept criteria for HCV treatment, supporting its discontinuation for this indication. nih.gov
Assessment of Antiviral Efficacy in Patients
This compound was evaluated for its potential as an antiviral therapy, particularly for chronic Hepatitis C virus (HCV) infection patsnap.commedchemexpress.comnih.govsci-hub.senih.govsoci.orgresearchgate.netimmune-system-research.com. The compound was designed as a TLR7 agonist intended to induce an antiviral state through the production of type I interferons ersnet.orgoup.com.
A proof-of-mechanism study was conducted in healthy volunteers to assess the compound's effect on immune and interferon responses. In this study, this compound induced biomarkers of the immune and interferon responses in a dose-dependent and dose-frequency-related manner patsnap.com. A notable finding was the in vivo induction of TLR7 expression in response to this compound, which led to an amplified biomarker response patsnap.com.
Further clinical evaluation included a Phase 1 trial in patients with chronic HCV sci-hub.seresearchgate.net. However, oral administration of this compound in this trial showed low bioavailability and highly variable absorption compared with parenteral administration sci-hub.seresearchgate.net.
Despite the induction of immune biomarkers, antiviral activity measured in an ex vivo HCV replicon bioassay was only observed in the serum from volunteers who received doses of this compound that were associated with mechanism-related adverse events oup.com. This suggested a narrow therapeutic window, raising concerns about the potential utility of this compound class for HCV treatment patsnap.comersnet.orgnih.govoup.comnih.govresearchgate.net.
Clinical Trials in Oncological Indications
Based on its mechanism of action as a TLR7 agonist capable of stimulating innate and adaptive immunity, this compound was also investigated in clinical trials for various oncological indications patsnap.commedchemexpress.comncats.ioresearchgate.netsci-hub.senih.gov.
Evaluation in Hematological Malignancies
A Phase II study (NCT00276159) evaluated subcutaneously administered 852A (this compound) in patients with recurrent hematologic malignancies patsnap.comresearchgate.netnih.gov. The study included patients with Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), Non-Hodgkin's Lymphoma (NHL), Hodgkin's lymphoma, and multiple myeloma patsnap.com. The primary objective was assessing the activity of the compound patsnap.com.
Seventeen patients were enrolled in the study. Clinical activity was observed, with responses including one complete response in a patient with ALL and one partial response in a patient with AML patsnap.com. Two patients, one with AML and one with NHL, achieved stable disease patsnap.com. Nine patients experienced progressive disease patsnap.com. This trial was noted as the first in-human hematologic malignancy trial of a subcutaneously delivered TLR7 agonist using a prolonged dosing schedule patsnap.com.
Studies in Advanced Solid Tumors (e.g., Breast, Ovarian, Endometrial, Cervical Cancers)
This compound was also investigated in patients with advanced solid tumors medchemexpress.comnih.govnih.govuni.lu. A Phase II study (NCT00319748) was conducted in patients with metastatic refractory breast, ovarian, endometrial, and cervical cancers who had been heavily pretreated patsnap.comncats.ioresearchgate.netnih.gov. This study involved the subcutaneous administration of the compound patsnap.comncats.io. The trial demonstrated sustained tolerability and showed modest clinical benefit in this patient population ncats.io.
Research in Metastatic Cutaneous Melanoma
Clinical research with this compound extended to metastatic cutaneous melanoma oup.comnih.gov. A Phase 2 trial (NCT00189332) investigated the intravenous administration of 852A (this compound) in patients with metastatic melanoma sci-hub.senih.gov. The compound was administered thrice-weekly sci-hub.se. Despite measured pharmacologic activity, such as significantly increased levels of type I IFN and activation, the clinical efficacy was limited sci-hub.se. Only 4 out of 21 patients showed disease stabilization, and one patient had a partial response sci-hub.se.
Exploratory Studies for High-Grade Dysplasia (e.g., Barrett's Esophagus)
Exploratory studies also considered the potential of this compound in conditions involving high-grade dysplasia, such as Barrett's Esophagus medchemexpress.comnih.gov. A pilot study (NCT00386594) was initiated to evaluate oral 852A for the elimination of high-grade dysplasia in Barrett's Esophagus patsnap.com. This study was terminated patsnap.com.
Discontinuation of Clinical Development
The clinical development of this compound was ultimately discontinued (B1498344) patsnap.comncats.ionih.govsci-hub.senih.govimmune-system-research.com. Several factors contributed to this decision. Pharmacodynamic modeling indicated that the compound was unlikely to achieve the proof-of-concept criteria necessary for continued development ncats.ionih.gov. Furthermore, studies, particularly in the context of HCV, revealed a narrow therapeutic window ersnet.orgnih.govoup.comnih.govresearchgate.net. While this compound induced pharmacologic responses at levels predicted to have antiviral efficacy, these doses were associated with severe adverse events patsnap.comersnet.orgnih.govoup.comnih.govresearchgate.net. The low bioavailability and variable absorption observed with oral administration in HCV patients also posed challenges sci-hub.seresearchgate.net. These factors collectively led to the decision to abandon the clinical development of this compound ncats.ionih.govnih.govimmune-system-research.com.
Lack of Sufficient Therapeutic Efficacy in Target Indications
Despite its mechanism as a TLR7 agonist aimed at stimulating potent immune responses, this compound did not demonstrate sufficient therapeutic efficacy in its target indications, contributing significantly to its discontinuation.
In the context of chronic HCV infection, a Phase 1 trial investigating oral administration of this compound showed low bioavailability and highly variable absorption compared to parenteral administration. This led to the discontinuation of its development for HCV treatment. sci-hub.semit.edu Modeling and simulation techniques further suggested that the compound was unlikely to meet the proof-of-concept criteria for HCV treatment. ncats.io
The challenge with TLR7 agonists like this compound lies in achieving a balance where immune activation is sufficient to exert a therapeutic effect without inducing excessive systemic inflammation. sci-hub.seaacrjournals.orgersnet.org The doses required to potentially achieve antiviral efficacy mediated by IFN-α induction were associated with significant adverse events, highlighting a narrow therapeutic window. ersnet.orgnih.gov
Unfavorable Risk-Benefit Profile
The development of this compound was also significantly hampered by an unfavorable risk-benefit profile. The doses needed to elicit a pharmacologic response commensurate with predicted antiviral efficacy were linked to serious adverse events (SAEs). nih.gov
In a Phase 1 study in healthy volunteers, this compound induced biomarkers of the immune and interferon responses in a dose-dependent manner. However, at higher doses, subjects experienced SAEs characterized by flu-like symptoms, hypotension, and lymphopenia, leading to the early termination of the study. patsnap.comnih.govfrontiersin.org This exaggerated pharmacology observed with systemic delivery of TLR7 agonists is consistent with a narrow therapeutic window between efficacy and safety. patsnap.com
The systemic activation of TLR7 can lead to the release of pro-inflammatory cytokines and type I IFNs, which, while intended for therapeutic effect, can also cause significant systemic toxicities. sci-hub.seaacrjournals.orgersnet.org The adverse effects observed in clinical trials, such as nausea, dyspnea, fever, myalgia, malaise, cough, hypotension, and lymphopenia, contributed to the assessment that the risks associated with this compound outweighed its limited therapeutic benefits in the studied indications. patsnap.comnih.govfrontiersin.org The challenge of widespread expression of TLR7/8 and the toxicities associated with systemic administration presented significant barriers to successful clinical translation for this class of compounds. sci-hub.se
Pharmacological and Immunological Considerations
Therapeutic Window Limitations for Systemic TLR7 Agonism
Studies with PF-4878691 have highlighted concerns regarding the therapeutic window for systemic TLR7 agonism. A narrow therapeutic range has been observed, where the dose levels required to achieve predicted antiviral efficacy, mediated by IFN-α induction, are associated with significant adverse effects. immune-system-research.comersnet.org This narrow window suggests a delicate balance between stimulating an effective immune response and triggering excessive or dysregulated activity. The development of this compound for chronic HCV infection was discontinued (B1498344) because it did not show sufficient antiviral activity without severe safety signals linked to systemic IFN release. nih.gov This challenge is not unique to this compound and appears to be a concern for this class of compounds when administered systemically. immune-system-research.compatsnap.com
Immunological Dysregulation and Exaggerated Responses
Systemic administration of TLR7 agonists, including this compound, can induce exaggerated pharmacological and immunological responses. patsnap.com These responses are consistent with the observed narrow therapeutic window. patsnap.com
Induction of Systemic Interferon-Alpha Release
A key mechanism of action for this compound is the induction of type I interferons, particularly IFN-α, primarily through the activation of pDCs. smolecule.comnih.gov Clinical studies demonstrated that this compound induced biomarkers of the immune and interferon responses in a dose-dependent and dose-frequency-related manner in healthy volunteers. patsnap.comnih.gov While IFN-α is crucial for antiviral responses, excessive systemic release can lead to significant side effects. immune-system-research.comnih.gov
Association with Systemic Inflammatory Responses
TLR7 stimulation by agonists like this compound generates a significant proinflammatory response. immune-system-research.com This can lead to systemic inflammatory responses, contributing to the observed adverse effects. medchemexpress.comersnet.orguni.lulabsolu.ca Studies comparing this compound with IFN-α treatment in a mouse model showed that both induced similar exaggerated pharmacology, including lymphopenia and cardiovascular changes, further supporting the link between TLR7 agonism, systemic inflammation, and a narrow therapeutic window. patsnap.com
Biomarker Correlation with Clinical Observations
The pharmacological effects of this compound have been correlated with changes in various immune biomarkers. medchemexpress.comsmolecule.comhelsinki.fi
Relationship Between Immune Biomarkers and Systemic Effects
In clinical studies, this compound induced biomarkers of the immune and interferon responses in a dose-dependent manner. patsnap.comnih.gov Lymphopenia, a decrease in the number of lymphocytes in the blood, coincided with maximum plasma drug levels and elevated levels of the chemokine IP-10 (CXCL10). patsnap.combmj.com The induction of 2',5'-oligoadenylate synthetase (2',5'-OAS), an enzyme induced by interferons, also occurred at doses that caused lymphopenia. medchemexpress.compatsnap.com Furthermore, an auto-induction of TLR7 expression in blood and lymph nodes was observed in response to this compound, potentially leading to an amplified biomarker response. patsnap.comnih.gov These correlations between drug exposure, immune biomarkers (like IP-10, 2',5'-OAS, and TLR7 expression), and clinical observations (such as lymphopenia and flu-like symptoms) highlight the systemic impact of TLR7 activation by this compound. patsnap.combmj.comnih.gov
Illustrative Data (Conceptual Table):
| Biomarker | Observed Change with this compound | Correlation with Systemic Effects |
| IFN-α | Increased (Dose-dependent) | Associated with potential for systemic side effects |
| IP-10 (CXCL10) | Increased (Dose-dependent) | Coincided with lymphopenia and maximum drug levels |
| 2',5'-OAS | Increased (Dose-dependent) | Occurred at doses inducing lymphopenia |
| Lymphocytes | Decreased (Dose-dependent) | Coincided with maximum drug levels and flu-like symptoms |
| TLR7 Expression | Increased (Auto-induction) | Associated with amplified biomarker response |
(Note: An interactive data table would ideally present specific quantitative changes at different dose levels and time points based on clinical study data.)
Host Factors Influencing Response
Host factors can influence the response to TLR7 agonists like this compound. For example, a study noted that a nonresponder in a high-dose cohort had a polymorphism in the IFN-α receptor 1 subunit (Val168Leu). patsnap.comnih.govu-labex.com This suggests that genetic variations in immune-related genes could play a role in the variability of response to TLR7 agonists and potentially contribute to the observed therapeutic window limitations. The exact response induced by TLR activation also depends on host factors such as the recruited adaptor molecules, the intensity of TLR activation, and the specific TLR-expressing cell type. ersnet.org
Genetic Polymorphisms in Interferon Pathway Components
Research into this compound, a Toll-like receptor 7 (TLR7) agonist, has explored its interaction with the innate immune response and the interferon (IFN) pathway. Studies have shown that this compound can induce biomarkers of the immune and interferon responses in a dose-dependent manner. nih.gov A notable finding in a proof-of-mechanism study involving healthy volunteers was the induction of TLR7 expression in vivo following this compound administration, which led to an amplified biomarker response. nih.gov
Within this context, genetic variations in components of the interferon pathway have been identified as potentially influencing the response to this compound. One study specifically noted that a subject who did not exhibit a response at a 9-mg dose of this compound had a polymorphism in the IFN-α receptor 1 subunit (Val168Leu). nih.gov This suggests that genetic differences in interferon receptors could impact the effectiveness of TLR7 agonists like this compound.
Further research into genetic variants and interferon signaling, while not exclusively focused on this compound, provides broader context. For instance, a study on COVID-19 patients treated with Paxlovid investigated the role of genetic polymorphisms in IFNAR2, OAS1, OAS3, and ACE2 genes, all associated with the interferon pathway and antiviral response. mdpi.com This study found that genetic variations in these genes might modulate the immune response. Specifically, the IFNAR2 rs2236757 G allele was linked to alterations in inflammatory and coagulation markers, and polymorphisms in OAS1 and OAS3 influenced coagulation parameters. mdpi.com These findings highlight how genetic variations within the broader interferon signaling network can impact immune responses and treatment outcomes, a principle potentially relevant to the observed variability in response to this compound.
Another area of related research involves mutations in the TLR7 gene itself, which encodes the receptor targeted by this compound. Studies have identified mutations in the TLR7 gene in individuals with severe COVID-19, suggesting that these mutations can undermine a sufficient immune response by hampering the activation of interferon signaling. radboudumc.nl An Italian study found that over 2 percent of severely affected men over 60 with COVID-19 carried a genetic mutation in TLR7 that led to impaired receptor function and hampered interferon signaling activation. radboudumc.nl While these studies focus on the impact of TLR7 polymorphisms on response to viral infection rather than this compound directly, they underscore the critical role of genetic integrity within the TLR7-interferon axis for effective immune responses.
The data presented below summarizes findings related to genetic variations in interferon pathway components and their potential link to responses in the context of TLR pathway activation, including observations from studies involving this compound.
| Gene/Protein | Polymorphism/Mutation | Observed Effect | Context | Source |
| IFN-α receptor 1 | Val168Leu | Observed in a nonresponder to this compound. | This compound study in healthy volunteers. | nih.gov |
| IFNAR2 | rs2236757 G allele | Associated with alterations in inflammatory and coagulation markers. | COVID-19 patients treated with Paxlovid. | mdpi.com |
| OAS1 | Polymorphisms | Influenced coagulation parameters. | COVID-19 patients treated with Paxlovid. | mdpi.com |
| OAS3 | Polymorphisms | Influenced coagulation parameters. | COVID-19 patients treated with Paxlovid. | mdpi.com |
| TLR7 | Mutations | Led to impaired receptor function and hampered interferon signaling activation. | Severe COVID-19 in men (not specific to this compound). | radboudumc.nl |
Impact and Future Directions in Tlr7 Agonist Research
Contribution to Understanding TLR7 Biology and Immunopharmacology
Research involving PF-4878691 has contributed to the understanding of how TLR7 agonists function in vivo and their impact on the innate immune system. Studies in healthy volunteers demonstrated that this compound induced biomarkers of immune and interferon (IFN) responses in a dose-dependent and dose-frequency-related manner. nih.gov A notable finding was the induction of TLR7 expression in vivo following this compound administration, which led to an amplified biomarker response. nih.govpatsnap.com This auto-induction of TLR7 expression in blood and lymph nodes provides valuable insight into the complex feedback mechanisms involved in TLR7 signaling. patsnap.com
This compound, also known as 852A, has been shown to selectively induce NF-κB signaling in cells expressing recombinant human TLR7. caymanchem.com It also induces IFN-α production in plasmacytoid dendritic cell (pDC)-enriched human peripheral blood mononuclear cells (PBMCs), highlighting the role of pDCs as a major source of TLR7-induced IFN-α. caymanchem.com These findings align with the known mechanism of TLR7, which is primarily expressed in endosomes of immune cells like dendritic cells and B cells, and signals through the MyD88-dependent pathway to induce type I IFNs and pro-inflammatory cytokines. invivogen.comoup.comfrontiersin.orgacs.org
Studies with this compound have also underscored a critical challenge in TLR7 agonist therapy: the narrow therapeutic window. nih.govpatsnap.com While TLR7 stimulation can elicit pharmacologic responses commensurate with predicted antiviral efficacy, the doses required have been associated with significant adverse events, raising concerns about the balance between efficacy and safety for systemic administration. nih.govpatsnap.com This observation has been a key driver for the development of strategies to improve the therapeutic index of TLR7 agonists.
Implications for the Design of Next-Generation TLR7 Agonists
The experiences with compounds like this compound have directly influenced the design principles for next-generation TLR7 agonists, emphasizing the need to enhance their therapeutic index. This involves strategies to improve the safety profile while maintaining or increasing efficacy.
Strategies for Improving Therapeutic Index (e.g., Prodrugs, Local Delivery)
To address the systemic toxicity associated with broad immune activation by TLR7 agonists, several strategies are being explored to improve their therapeutic index. One approach is the development of prodrugs. For instance, orally available prodrugs that are converted to their active metabolite by first-pass metabolism have been investigated to improve tolerability and efficacy. nih.gov Another strategy involves designing "antedrugs" that are rapidly metabolized to less active forms upon entering systemic circulation, aiming to restrict activity to the site of administration, such as the lung for respiratory conditions. aai.orgbmj.com
Local delivery is another crucial strategy to minimize systemic exposure and concentrate the therapeutic effect at the desired site. Topical administration, as successfully used with imiquimod (B1671794) (another TLR7 agonist) for skin conditions, is a prime example. nih.govplos.org Subcutaneous injection, particularly in the context of vaccine adjuvants, is also a form of local delivery that aims to enhance local immune responses. nih.gov Furthermore, advanced drug delivery systems, such as nanoparticles and biomaterial-based carriers, are being developed to enhance targeted delivery and retention in specific tissues like tumors or lymph nodes, thereby reducing off-target effects and systemic toxicity. stanford.eduresearchgate.netmit.eduresearchgate.netmdpi.com
Development of Targeted TLR7 Agonist Conjugates (e.g., Immunostimulatory Antibody Conjugates)
A significant advancement in improving the therapeutic index and targeting of TLR7 agonists is the development of targeted conjugates, particularly immunostimulatory antibody conjugates (ISACs). invivogen.comacs.orgacs.orgbmj.com These conjugates link a TLR7 agonist to a monoclonal antibody that specifically targets antigens expressed on tumor cells or antigen-presenting cells (APCs). invivogen.comacs.orgacs.orgbmj.com
This approach allows for the targeted delivery of the TLR7 agonist to the tumor microenvironment or to specific immune cells, thereby concentrating the immune-activating effects at the disease site while minimizing systemic exposure and associated toxicities. plos.orgacs.orgacs.orgbmj.com ISACs can induce localized TLR activation and antibody-mediated effector functions. invivogen.com Preclinical studies have shown that targeted delivery of TLR7 agonists via antibody conjugates can lead to superior tumor growth control compared to systemically administered free agonists. acs.org This strategy is being actively explored in cancer immunotherapy to enhance antitumor immunity. acs.orgacs.orgbmj.com
Role of TLR7 Agonists as Vaccine Adjuvants
TLR7 agonists have demonstrated significant potential as vaccine adjuvants due to their ability to potently activate APCs and enhance both innate and adaptive immune responses. researchgate.netmdpi.comtandfonline.comnih.gov By stimulating TLR7, these agonists can induce the maturation of dendritic cells and promote the secretion of pro-inflammatory cytokines, which are crucial for initiating robust T cell responses. researchgate.nettandfonline.com
Research has shown that TLR7/8 agonists can enhance antigen-specific antibody production and increase the percentage of antigen-specific cytotoxic T cells when used in conjunction with vaccines. researchgate.netnih.gov Novel delivery approaches, such as formulating TLR7 agonists with nanoparticles or conjugating them directly to vaccine antigens, are being investigated to improve their efficacy and reduce potential side effects when used as adjuvants. stanford.edutandfonline.com This includes the development of nanoparticle adjuvants with controlled release profiles to optimize immune responses and minimize systemic cytokine expression. stanford.edu
Continuing Research in Immunomodulation for Various Diseases
Research into TLR7 agonists and their immunomodulatory potential continues across a range of diseases beyond their initial exploration in viral infections like HCV. nih.govpatsnap.comoup.com Their ability to modulate innate and adaptive immunity makes them attractive candidates for the treatment of cancer, allergic disorders, and other infectious diseases. invivogen.comaai.orgresearchgate.netmdpi.comasm.org
In oncology, TLR7 agonists are being investigated for their direct antitumor activity and their ability to enhance the efficacy of other cancer immunotherapies, such as checkpoint inhibitors and cancer vaccines. mit.edumdpi.comtandfonline.comresearchgate.netmdpi.comsci-hub.se Their role in activating tumor-resident myeloid cells and promoting a pro-inflammatory tumor microenvironment is a key area of focus. mdpi.comacs.orgmdpi.com
For allergic diseases like asthma, TLR7 agonists are being studied for their ability to suppress Th2-mediated inflammation, which is a hallmark of these conditions. aai.orgbmj.com By inducing type I interferons, TLR7 agonists can modulate the immune response and potentially offer a new therapeutic paradigm. aai.orgbmj.com
Q & A
Q. What molecular mechanisms underlie PF-4878691’s selectivity for Toll-like receptor 7 (TLR7)?
Methodological Answer: To investigate TLR7 selectivity, employ competitive binding assays using HEK293 cells transfected with TLR7 vs. other TLRs (e.g., TLR8/9). Measure NF-κB activation via luciferase reporter assays and compare dose-response curves. Validate specificity using TLR7-knockout models or selective antagonists (e.g., IRS661 for TLR7). Include controls for off-target effects by screening cytokine panels (e.g., IL-6, TNF-α) in primary immune cells .
Q. How to design a robust in vitro protocol for evaluating this compound’s immunostimulatory effects?
Methodological Answer: Use peripheral blood mononuclear cells (PBMCs) or dendritic cells treated with this compound across a concentration range (e.g., 0.1–10 μM). Measure IFN-α/β secretion via ELISA and flow cytometry for activation markers (e.g., CD86, HLA-DR). Include TLR7-negative cell lines as negative controls. Replicate experiments ≥3 times to account for donor variability. Data should be normalized to vehicle controls and analyzed using two-way ANOVA .
Q. What are the critical parameters for validating this compound’s purity and stability in preclinical studies?
Methodological Answer: Perform high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry to confirm compound identity and purity (>98%). Assess stability in PBS and cell culture media at 37°C over 24–72 hours. Store lyophilized this compound at -80°C under inert gas to prevent degradation. Document lot-specific variability in supplementary materials .
Advanced Research Questions
Q. How to address conflicting data on this compound’s efficacy in murine vs. human immune cell models?
Methodological Answer: Conduct cross-species comparative studies using human PBMCs and murine splenocytes. Analyze species-specific TLR7 expression via qPCR and Western blot. Test this compound’s activity in humanized mouse models. Use RNA sequencing to identify divergent signaling pathways (e.g., MyD88-dependent vs. IRF7 activation). Report interspecies differences in pharmacokinetics (e.g., plasma half-life) and metabolite profiles .
Q. What statistical approaches resolve variability in cytokine release data from this compound-treated cells?
Methodological Answer: Apply mixed-effects models to account for batch effects and donor variability. Use principal component analysis (PCA) to cluster cytokine profiles and identify outliers. Normalize data using z-scores or log2-transformation. For dose-response relationships, calculate EC50 values with nonlinear regression (e.g., Hill equation) and compare using extra sum-of-squares F-tests .
Q. How to optimize in vivo dosing regimens for this compound in autoimmune disease models?
Methodological Answer: Perform pharmacokinetic/pharmacodynamic (PK/PD) studies in disease models (e.g., lupus-prone mice). Measure plasma concentrations via LC-MS/MS and correlate with splenic IFN-α levels. Test escalating doses (1–10 mg/kg) administered subcutaneously or intraperitoneally. Use longitudinal sampling to assess tolerability and adaptive immune responses. Include vehicle and TLR7-knockout controls .
Q. What strategies mitigate TLR7 overactivation risks in this compound-based therapies?
Methodological Answer: Co-administer low-dose this compound with immunosuppressive agents (e.g., dexamethasone) in co-culture systems. Monitor cytokine storms via multiplex assays. Develop nanoparticle-based delivery systems to target lymph nodes and reduce systemic exposure. Validate safety in primate models with clinical pathology endpoints (e.g., liver/kidney function tests) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
